molecular formula C13H15NO2 B8818633 Ethyl 4-(4-cyanophenyl)butanoate CAS No. 131379-33-4

Ethyl 4-(4-cyanophenyl)butanoate

Cat. No.: B8818633
CAS No.: 131379-33-4
M. Wt: 217.26 g/mol
InChI Key: ZORSOGWZLSCDQV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanophenyl)butanoate (CAS: 131379-33-4) is an ester derivative featuring a cyano-substituted phenyl group at the fourth position of a butanoate chain.

Properties

CAS No.

131379-33-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 4-(4-cyanophenyl)butanoate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5H2,1H3

InChI Key

ZORSOGWZLSCDQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl 4-(4-cyanophenyl)butanoate and Analogs
Compound Name Substituent(s) Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 4-Cyanophenyl Ester, Nitrile (C≡N) 131379-33-4 C₁₃H₁₅NO₂ 217.27
Ethyl 4-(4-bromophenyl)butanoate 4-Bromophenyl Ester, Halide (Br) 105986-54-7 C₁₂H₁₅BrO₂ 271.15
Ethyl 4-(4-methoxyphenyl)butanoate 4-Methoxyphenyl Ester, Ether (OCH₃) N/A C₁₃H₁₈O₃ 222.28
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-Fluoro-4-methoxyphenyl, Ketone Ester, Ketone (C=O), F, OCH₃ 1402232-56-7 C₁₃H₁₅FO₄ 278.26
Ethyl 4-[ethyl(phenyl)amino]butanoate Ethyl(phenyl)amino Ester, Amine (N–H) 2059944-97-5 C₁₄H₂₁NO₂ 235.32

Key Observations :

  • The cyano group in this compound imparts strong electron-withdrawing effects, enhancing polarity and reactivity in nucleophilic additions compared to bromo (halide) or methoxy (electron-donating) substituents .
  • Ketone-containing analogs (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) exhibit additional reactivity due to the α-hydrogens adjacent to the carbonyl group, enabling enolate formation .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Key Signals HRMS (Experimental)
This compound C≡N: ~2240, C=O: ~1730 Aromatic H: 7.6–7.8 (d, J=8 Hz) 217.1602 (Calc.)
Ethyl 4-(4-bromophenyl)butanoate C=O: ~1735, C–Br: ~600 Aromatic H: 7.4–7.6 (d, J=8 Hz) 271.1503 (Exp.)
Ethyl 4-(4-methoxyphenyl)butanoate C=O: ~1725, C–O–C: ~1250 OCH₃: 3.8 (s), Aromatic H: 6.8–7.1 222.1354 (Exp.)
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate C=O (ester): ~1735, C=O (ketone): ~1710 F: Coupling splits aromatic signals 278.1657 (Exp.)

Key Observations :

  • The C≡N stretch in this compound (~2240 cm⁻¹) is absent in bromo or methoxy analogs, serving as a diagnostic IR marker .
  • Aromatic proton signals vary with substituents: electron-withdrawing groups (e.g., CN, Br) deshield protons, shifting signals downfield compared to electron-donating groups (e.g., OCH₃) .

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